molecular formula C11H20N2O2S B1478745 2-(4-Thiomorpholinopiperidin-1-yl)acetic acid CAS No. 2091224-12-1

2-(4-Thiomorpholinopiperidin-1-yl)acetic acid

Cat. No. B1478745
CAS RN: 2091224-12-1
M. Wt: 244.36 g/mol
InChI Key: LIXHXNGCLMQJNN-UHFFFAOYSA-N
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Description

“2-(4-Thiomorpholinopiperidin-1-yl)acetic acid” is a chemical compound . It’s also known as “Morpholin-4-yl-acetic acid hydrochloride” with the CAS Number: 89531-58-8 . The empirical formula is C6H12ClNO3 and the molecular weight is 181.62 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . Another example is the synthesis of 2-(piperidin-4-yl)acetic acid hydrochloride by reacting 2-(piperidin-4-yl)acetic acid hydrochloride with 4′-fluoroacetophenone in DMSO .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Thiomorpholinopiperidin-1-yl)acetic acid” are not available, there are studies on similar compounds. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were synthesized through reactions with various carbon-centered electrophiles .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids and their salts has been detailed, demonstrating the substance's role as a precursor in creating biologically active compounds. The synthesized compounds were structurally confirmed using modern physical-chemical analysis methods, highlighting the compound's foundational role in drug development (Safonov, Panasenko, & Knysh, 2017).

Chemical Reactivity and Selectivity

2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine demonstrates selective amination in acetic acid medium with bifunctional heterocyclic compounds containing amino and thioamide groups. This process, notable for its high yield and selectivity, underscores the significance of 2-(4-Thiomorpholinopiperidin-1-yl)acetic acid's reactivity and the importance of the medium in these reactions (Kolmakov, 2008).

Biological Activity and Applications

Antimycotic Activity

Compounds derived from the reaction of the hydrazide of thiophene-2-acetic acid with isothiocyanates, followed by cyclization, have shown promising antimycotic activity. This indicates potential therapeutic applications of derivatives of 2-(4-Thiomorpholinopiperidin-1-yl)acetic acid in treating fungal infections (Wujec, Pitucha, Dobosz, Kosikowska, & Malm, 2004).

Anticonvulsant Activity

Derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, synthesized from 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, have demonstrated notable anticonvulsant activity. This suggests the potential of 2-(4-Thiomorpholinopiperidin-1-yl)acetic acid derivatives in developing new anticonvulsive drugs (El Kayal et al., 2019).

Xanthine Oxidase Inhibitory Activity

Transition metal complexes of novel amino acid-bearing Schiff base ligands, derived from [1-(aminomethyl)cyclohexyl]acetic acid, have shown selective xanthine oxidase inhibitory activity. This indicates potential applications in treating diseases related to oxidative stress or hyperuricemia, like gout (Ikram et al., 2015).

Safety and Hazards

While specific safety and hazard information for “2-(4-Thiomorpholinopiperidin-1-yl)acetic acid” was not found, it’s important to handle all chemical compounds with care and follow safety protocols. For instance, acetic acid, a related compound, is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-thiomorpholin-4-ylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c14-11(15)9-12-3-1-10(2-4-12)13-5-7-16-8-6-13/h10H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXHXNGCLMQJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCSCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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